Brevinin-1PTa
Description
Brevinin-1PTa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Pelophylax genus of frogs. It belongs to the brevinin-1 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (CKSSCPPL) formed via a disulfide bridge . This 24-residue peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism involves membrane disruption via pore formation, driven by its amphipathic α-helical structure and positive charge (+5 at physiological pH) .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FMGGLIKAATKIVPAAYCAITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Brevinin-1PTa and Related Peptides
| Peptide | Source | Length (residues) | Net Charge | Key Structural Motifs | Secondary Structure |
|---|---|---|---|---|---|
| This compound | Pelophylax spp. | 24 | +5 | C-terminal disulfide ring (CKSSCPPL) | α-helix (residues 5–20) |
| Brevinin-1E | Rana esculenta | 25 | +6 | C-terminal disulfide ring (CKISKQPL) | α-helix (residues 3–18) |
| Temporin L | Rana temporaria | 13 | +3 | Linear, no disulfide bonds | Amphipathic α-helix |
| Magainin 2 | Xenopus laevis | 23 | +4 | Linear, Gly-rich N-terminal | α-helix (residues 2–20) |
Key Findings :
- This compound’s disulfide ring enhances structural stability compared to linear peptides like Temporin L, reducing susceptibility to proteolytic degradation .
- Its longer α-helical domain (residues 5–20) allows deeper membrane penetration than Magainin 2, correlating with stronger bactericidal activity .
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Pathogen | This compound | Brevinin-1E | Temporin L | Magainin 2 |
|---|---|---|---|---|
| E. coli | 2.5 | 5.0 | 10.0 | 12.5 |
| S. aureus | 1.2 | 2.5 | 6.3 | 25.0 |
| C. albicans | 4.0 | 8.0 | 20.0 | >50 |
| Hemolytic Activity (HC50)* | 45.0 | 30.0 | 15.0 | 100.0 |
*HC50: Concentration causing 50% hemolysis of human erythrocytes.
Key Findings :
- This compound shows 2–4× lower MIC values than Brevinin-1E against E. coli and S. aureus, likely due to higher charge density (+5 vs. +6) optimizing electrostatic interactions with bacterial membranes .
- Temporin L’s shorter length limits its antifungal efficacy, while this compound’s disulfide ring enhances stability in serum, improving pharmacokinetics .
Stability and Pharmacokinetic Profiles
Table 3: Stability Under Physiological Conditions
| Parameter | This compound | Brevinin-1E | Temporin L |
|---|---|---|---|
| Protease Resistance | High | Moderate | Low |
| pH Stability (2–10) | Stable | Stable | Unstable |
| Serum Half-life (h) | 6.0 | 4.5 | 1.5 |
Therapeutic Potential and Clinical Relevance
This compound’s low hemolytic activity (HC50 = 45 μg/mL) and high selectivity index (SI = HC50/MIC > 10 for S. aureus) make it a promising candidate for topical antimicrobial formulations. In contrast, Temporin L’s high hemolysis (HC50 = 15 μg/mL) restricts its use . Synergistic studies show this compound enhances conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant P. aeruginosa by permeabilizing membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
